4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

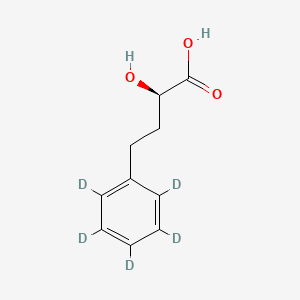

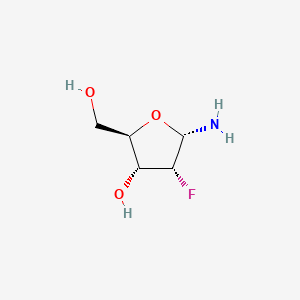

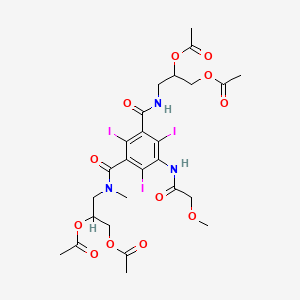

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a chemical compound with the following alternate names: (2S)-4-Acetyloxy-2-[[2,6-dimethylphenyl)amino]carbonyl]-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester . It falls within the category of biochemicals and is primarily used for proteomics research. Notably, it is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular formula of this compound is C21H30N2O5 , and its molecular weight is approximately 390.47 g/mol . The structural arrangement consists of a piperidine ring, an acetyl group, and a tert-butyloxycarbonyl (Boc) protecting group. Visualizing the three-dimensional structure would require specialized software or molecular modeling tools.

Applications De Recherche Scientifique

Antibacterial Effects

Ropivacaine, structurally related to 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine, was compared with bupivacaine for its antibacterial effects. Clinically relevant concentrations of ropivacaine were found to possess less significant antibacterial effects compared to bupivacaine (Pere, Lindgren, & Vaara, 1999).

Pharmacological Properties

Ropivacaine's properties, including its pharmacokinetics, were studied, revealing its less lipophilic nature compared to bupivacaine. This lower lipophilicity is associated with a reduced motor blockade and decreased potential for central nervous system toxicity and cardiotoxicity (Kuthiala & Chaudhary, 2011).

Cardiotoxicity

Research comparing ropivacaine with bupivacaine showed that ropivacaine isomers have lesser cardiodepressant effects, attributed to their physicochemical differences and stereoselective properties (Graf et al., 2002).

Metabolism

A study on ropivacaine metabolism revealed that it is metabolized into several compounds by hepatic P450 in the liver. The major metabolite in human hepatic microsomes is PPX, primarily produced by CYP3A4 (Oda et al., 1995).

Anti-inflammatory Effects

Ropivacaine was found to inhibit the release of certain inflammatory mediators from human granulocytes and endothelial cells, which may contribute to its anti-inflammatory effects seen in the treatment of ulcerative colitis (Martinsson, Haegerstrand, & Dalsgaard, 1997).

Enantiomeric Purity Determination

A liquid chromatographic method was developed for determining the enantiomeric purity of S-ropivacaine in pharmaceutical formulations, highlighting the importance of enantiomeric purity in clinical applications (Dossou et al., 2011).

Use in Brachial Plexus Anaesthesia

Ropivacaine has been utilized effectively in brachial plexus anaesthesia, showing similar pharmacokinetics to bupivacaine but with a faster decrease in concentration during the elimination phase, potentially offering an advantage in terms of systemic toxicity (Marhofer et al., 1998).

Propriétés

IUPAC Name |

tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUDIDCCGVOCOU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)

![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B586988.png)